![molecular formula C19H17FSi B1314783 ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane CAS No. 910467-79-7](/img/structure/B1314783.png)
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane, also known as 4-((4-FEPE)TMS) is a type of organosilicon compound that has been widely studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound is a derivative of the organosilicon compound trimethylsilane (TMS), which is a common reagent used in organic synthesis. 4-((4-FEPE)TMS) has been studied for its potential in the fields of organic synthesis, materials science, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Fluoro-aromatic Compounds : The compound has been used in the synthesis of fluoro-aromatic compounds through nucleophilic substitution, which is vital in pharmaceutical and agrochemical industries (Zhang, Wen, & Du, 1990).
Grignard Reactions : In Grignard syntheses, the trimethylsilyl group can protect the terminal ethynyl group, an important step in organic synthesis (Eaborn, Thompson, & Walton, 1967).
Silylation in Organic Synthesis : It's used in the silylation of ethynyl and ethenyl derivatives, which is a crucial step in the modification of organic compounds (Jouikov & Salaheev, 1996).
Crosslinked Network Formation : The compound assists in forming crosslinked networks in materials, which is significant for developing advanced materials with specific properties (Srinivasan, Hedrick, Miller, & Pietro, 1997).
Material Science and Photoreactions
Liquid Crystal Property : It has been used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, which are essential components in modern electronic devices (Srinivasa & Hariprasad, 2014).
Photoreactions in Organic Chemistry : This compound is involved in photoreactions leading to various organic products, crucial in understanding and developing photochemical processes (Park, 2007).
Hybrid Organic-Inorganic Networks : It's used in the synthesis of hybrid organic-inorganic materials, which have applications in various fields like coatings, sensors, and catalysts (Shea, Loy, & Webster, 1992).
properties
IUPAC Name |
2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCWOQPNQXDMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474301 |
Source
|
Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
CAS RN |
910467-79-7 |
Source
|
Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.